molecular formula C21H15ClN2O2S B11567279 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

Cat. No.: B11567279
M. Wt: 394.9 g/mol
InChI Key: CFUCWBPEWKAYFA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the 4-chlorobenzamide group contributes to its unique properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide

InChI

InChI=1S/C21H15ClN2O2S/c1-12-10-15(23-20(26)13-6-8-14(22)9-7-13)11-16(19(12)25)21-24-17-4-2-3-5-18(17)27-21/h2-11,25H,1H3,(H,23,26)

InChI Key

CFUCWBPEWKAYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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